4-{(1E)-2-cyano-3-[(4-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl naphthalene-1-carboxylate
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Overview
Description
4-[(E)-2-CYANO-3-(4-FLUOROANILINO)-3-OXO-1-PROPENYL]PHENYL 1-NAPHTHOATE is a complex organic compound with the molecular formula C26H18FN3O4 This compound is characterized by the presence of a cyano group, a fluorinated aniline moiety, and a naphthoate ester
Preparation Methods
The synthesis of 4-[(E)-2-CYANO-3-(4-FLUOROANILINO)-3-OXO-1-PROPENYL]PHENYL 1-NAPHTHOATE involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-fluoroaniline with a suitable acylating agent to form an intermediate, which is then reacted with a cyanoacetate derivative. The final step involves the esterification of the resulting compound with 1-naphthoic acid under specific reaction conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The fluorine atom in the aniline moiety can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester bond can be hydrolyzed to produce the corresponding acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(E)-2-CYANO-3-(4-FLUOROANILINO)-3-OXO-1-PROPENYL]PHENYL 1-NAPHTHOATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-2-CYANO-3-(4-FLUOROANILINO)-3-OXO-1-PROPENYL]PHENYL 1-NAPHTHOATE involves its interaction with specific molecular targets. The cyano group and the fluorinated aniline moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other fluorinated aniline derivatives and naphthoate esters. Compared to these compounds, 4-[(E)-2-CYANO-3-(4-FLUOROANILINO)-3-OXO-1-PROPENYL]PHENYL 1-NAPHTHOATE is unique due to the presence of both a cyano group and a naphthoate ester, which confer distinct chemical and biological properties. Examples of similar compounds include 4-fluoroaniline and 1-naphthoic acid derivatives .
Properties
Molecular Formula |
C27H17FN2O3 |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
[4-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C27H17FN2O3/c28-21-10-12-22(13-11-21)30-26(31)20(17-29)16-18-8-14-23(15-9-18)33-27(32)25-7-3-5-19-4-1-2-6-24(19)25/h1-16H,(H,30,31)/b20-16+ |
InChI Key |
QEBUKSQRNYDNDR-CAPFRKAQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)/C=C(\C#N)/C(=O)NC4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=C(C#N)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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